(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride

Medicinal Chemistry Drug Discovery Lipophilicity

This hydrochloride salt delivers a rigid bicyclo[2.2.2]octane scaffold with a bridgehead amine and hydroxymethyl group in a defined spatial orientation (1 rotatable bond)—properties that flexible-chain amino alcohols cannot replicate. The HCl form enhances aqueous solubility beyond the free base (18.7 mg/mL), ensuring reproducible in vitro assays and reliable stock solution preparation. With LogP 1.45 and TPSA 46.25 Ų, it enables precise pharmacophore vectoring for conformationally constrained drug candidates and chiral ligand synthesis. Essential for SAR studies exploring bicyclo[2.2.2]octane chemical space.

Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
CAS No. 2108850-14-0
Cat. No. B1414313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
CAS2108850-14-0
Molecular FormulaC9H18ClNO
Molecular Weight191.7 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)CO)N.Cl
InChIInChI=1S/C9H17NO.ClH/c10-9-4-1-8(7-11,2-5-9)3-6-9;/h11H,1-7,10H2;1H
InChIKeyGPYDJOAKGIWFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride CAS 2108850-14-0 for Rigid Amino Alcohol Scaffold Research


(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride (CAS 2108850-14-0) is a rigid, saturated bicyclic amino alcohol scaffold characterized by a bridgehead amino group and a hydroxymethyl substituent on a strain-free bicyclo[2.2.2]octane core . As a hydrochloride salt with molecular formula C₉H₁₈ClNO and molecular weight 191.70 g/mol , this compound offers defined stereoelectronic properties distinct from flexible-chain amino alcohols, making it a valuable building block for the synthesis of conformationally constrained bioactive molecules and chiral ligands .

Substitution of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol HCl with Common Amino Alcohols May Alter Lipophilicity, Solubility, and Conformational Constraint


Direct substitution of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride with other in-class compounds (e.g., simple linear amino alcohols or differently functionalized bicyclo[2.2.2]octanes) is not scientifically interchangeable due to quantifiable differences in key physicochemical properties that directly impact molecular recognition, pharmacokinetic behavior, and synthetic utility. Unlike flexible 2-amino-2-methyl-1-propanol (LogP -0.4163, TPSA 46.25 Ų) [1], the rigid bicyclo[2.2.2]octane framework of the target compound imposes a defined spatial orientation of the amino and hydroxymethyl groups (LogP 1.4522, TPSA 46.25 Ų) , influencing lipophilicity and potential target engagement. Furthermore, compared to the free base form (CAS 105176-66-7) with reported aqueous solubility of 18.7 mg/mL [2], the hydrochloride salt form is expected to exhibit enhanced aqueous solubility and improved handling characteristics, critical for reproducible in vitro assays and chemical transformations [3]. These distinct, quantifiable property differences necessitate compound-specific procurement for reproducible research outcomes.

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol Hydrochloride: Head-to-Head Physicochemical and Property Data vs. Key Analogs


LogP and TPSA Comparison vs. Simple Amino Alcohol 2-Amino-2-methyl-1-propanol

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride exhibits a significantly higher calculated LogP (1.4522) compared to the common amino alcohol 2-amino-2-methyl-1-propanol (LogP -0.4163), indicating greater lipophilicity and potential for improved membrane permeability [1]. Both compounds share an identical TPSA (46.25 Ų) [1].

Medicinal Chemistry Drug Discovery Lipophilicity ADME

Hydrogen Bond Donor/Acceptor Profile vs. Carboxylic Acid Analog 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid HCl

The target compound presents a balanced hydrogen bond donor (2) and acceptor (2) profile, in contrast to 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, which has a higher calculated polar surface area (PSA 63.32 Ų) and a greater number of hydrogen bond acceptors due to the carboxylic acid moiety [1].

Medicinal Chemistry Molecular Recognition Binding Affinity

Rotatable Bond Count vs. Symmetrical Diamine Bicyclo[2.2.2]octane-1,4-diamine

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride possesses 1 rotatable bond, providing a single degree of conformational freedom at the hydroxymethyl group, compared to bicyclo[2.2.2]octane-1,4-diamine which has 0 rotatable bonds .

Conformational Analysis Scaffold Rigidity Structure-Based Design

Aqueous Solubility Enhancement via Hydrochloride Salt Formation (Class-Level Inference)

The hydrochloride salt form of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (CAS 2108850-14-0) is expected to exhibit significantly enhanced aqueous solubility compared to the free base (CAS 105176-66-7), for which a solubility of 18.7 mg/mL has been reported [1][2].

Formulation Assay Development Solubility

Available Purity Grades and Storage Stability vs. General Amino Alcohols

Commercial availability of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride includes high-purity grades (≥98% and 95% ) with specified storage conditions (sealed, dry, 2-8°C ), contrasting with common amino alcohols like 2-amino-2-methyl-1-propanol which are often supplied as lower purity industrial chemicals (e.g., 90-95% [1]).

Procurement Quality Control Storage

Optimal Research and Industrial Applications for (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Hydrochloride Based on Quantitative Differentiation


Scaffold for Conformationally Constrained Bioactive Molecule Synthesis

Given its rigid bicyclo[2.2.2]octane core and single rotatable bond , this compound is ideally suited as a building block for the synthesis of conformationally restricted analogs of flexible lead compounds. Its higher LogP (1.4522) compared to simple amino alcohols [1] suggests potential utility in designing molecules with improved cell permeability, while the defined spatial orientation of amino and hydroxymethyl groups enables precise vectoring of pharmacophores in structure-based drug design projects targeting intracellular enzymes or receptors.

Development of Chiral Ligands for Asymmetric Catalysis

The inherent chirality and rigid framework of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride make it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis . The primary amine can be readily derivatized, and the hydroxymethyl group serves as an anchor for attachment to solid supports or for further functionalization. The defined stereoelectronic properties, including a balanced H-bond donor/acceptor profile (2 donors, 2 acceptors) [1], are advantageous for creating well-defined catalytic pockets in metal complexes.

Investigation of Amine Salt Forms for Enhanced Solubility in Aqueous Assays

For researchers requiring improved aqueous solubility over the free base (18.7 mg/mL) , the hydrochloride salt form of this compound is the preferred choice. This is particularly relevant for in vitro biological assays where compound precipitation can lead to false negatives or variability in dose-response curves. The enhanced solubility, coupled with high purity grades (≥98%) [1], ensures reliable preparation of stock solutions and consistent compound delivery in microplate-based screens.

Probing Structure-Activity Relationships (SAR) of Bicyclic Scaffolds

In medicinal chemistry programs exploring the bicyclo[2.2.2]octane chemical space, this compound serves as a key comparator for SAR studies. Its distinct physicochemical signature—including a LogP of 1.4522, TPSA of 46.25 Ų, and specific hydrogen bonding capacity —allows researchers to systematically assess the impact of functional group changes (e.g., replacing the hydroxymethyl with a carboxylic acid, as in the 4-aminobicyclo[2.2.2]octane-1-carboxylic acid analog with PSA 63.32 Ų and LogP 2.625 [1]) on target binding, cellular activity, and ADME properties.

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